molecular formula C4H14NO4P B118757 Diethylamine phosphate CAS No. 68109-72-8

Diethylamine phosphate

Cat. No.: B118757
CAS No.: 68109-72-8
M. Wt: 171.13 g/mol
InChI Key: ASLNLSYDVOWAFS-UHFFFAOYSA-N
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Description

Diethylamine phosphate is an organic compound with the molecular formula (CH₃CH₂)₂NH · H₃PO₄. It is a secondary amine combined with phosphoric acid, resulting in a compound that is used in various chemical and industrial applications. This compound is known for its colorless appearance and strong ammonia-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylamine phosphate can be synthesized through the reaction of diethylamine with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction is as follows: [ (CH₃CH₂)₂NH + H₃PO₄ \rightarrow (CH₃CH₂)₂NH · H₃PO₄ ]

Industrial Production Methods: In industrial settings, this compound is produced by combining diethylamine and phosphoric acid in large reactors. The reaction is carefully monitored to maintain the appropriate temperature and pH levels. The product is then purified through crystallization or distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Diethylamine phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler amines or other derivatives.

    Substitution: It can participate in substitution reactions where the diethylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethylamine oxide, while reduction could produce simpler amines.

Scientific Research Applications

Diethylamine phosphate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the production of other chemical compounds.

    Biology: It is utilized in biochemical studies and as a buffer in various biological assays.

    Medicine: this compound is used in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.

    Industry: It is employed in the production of corrosion inhibitors, pesticides, and rubber processing chemicals.

Mechanism of Action

The mechanism of action of diethylamine phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a buffer, maintaining the pH of solutions. In chemical reactions, it serves as a nucleophile or base, participating in various transformations. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

    Ethylamine: A primary amine with a simpler structure.

    Dimethylamine: A secondary amine with two methyl groups instead of ethyl groups.

    Triethylamine: A tertiary amine with three ethyl groups.

Comparison: Diethylamine phosphate is unique due to its combination with phosphoric acid, which imparts distinct properties compared to other amines. Its ability to act as a buffer and participate in specific chemical reactions makes it valuable in various applications. Unlike ethylamine and dimethylamine, this compound has a higher molecular weight and different reactivity due to the presence of the phosphate group.

Properties

IUPAC Name

N-ethylethanamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.H3O4P/c1-3-5-4-2;1-5(2,3)4/h5H,3-4H2,1-2H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLNLSYDVOWAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68109-72-8, 74710-25-1, 109-89-7 (Parent)
Record name Ethanamine, N-ethyl-, phosphate (1:1)
Source CAS Common Chemistry
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Record name Ethanamine, N-ethyl-, phosphate (3:1)
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Record name Diethylammonium phosphate
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DSSTOX Substance ID

DTXSID6071089
Record name Ethanamine, N-ethyl-, phosphate (1:1)
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Molecular Weight

171.13 g/mol
Source PubChem
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CAS No.

60159-97-9, 68109-72-8
Record name Ethanamine, N-ethyl-, phosphate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60159-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diethylamine phosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylammonium phosphate
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Record name Ethanamine, N-ethyl-, phosphate (1:1)
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Record name Ethanamine, N-ethyl-, phosphate (1:1)
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Record name Diethylammonium dihydrogen phosphate
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Record name Diethylamine phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Diethylamine Phosphate?

A1: this compound finds application in various fields. It is commonly used as an emulsifier in cosmetics and personal care products, as demonstrated by its presence in a dry skin lotion and deodorant []. It can also serve as a volatile corrosion inhibitor (VPI) for steel components []. Additionally, research highlights its use as a mobile phase component in High-Performance Liquid Chromatography (HPLC) for analyzing compounds like nicotine and bioactive compounds in plant extracts [, ].

Q2: Has this compound been identified as a potential allergen?

A2: Yes, research has identified this compound as a potential contact allergen. Four cases of allergic contact dermatitis were linked to this compound, with the source being a dry skin lotion and a deodorant containing it []. Patch testing confirmed the allergic reaction in these cases.

Q3: How can this compound be synthesized?

A3: High-purity this compound can be synthesized from crude wet-process phosphoric acid, offering a cost-effective method for obtaining this valuable compound []. This process yields a product with purity comparable to commercially available standards, as confirmed by various characterization techniques like chemical analysis, potentiometric titration, thermal analysis, and X-ray diffraction.

Q4: What is the role of this compound in analytical chemistry?

A4: this compound plays a crucial role in analytical chemistry, specifically in HPLC. It is frequently used as a component of the mobile phase, facilitating the separation and analysis of various compounds. For instance, it enables the effective analysis of nicotine trapped on cellulose acetate filters [] and the determination of bioactive compounds in Cortex Phellodendri, a medicinal plant [].

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